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Introduction

Claturafenib (PF-07799933), also known as ARRY-440, is an orally active, brain-penetrant,
and selective pan-mutant BRAF inhibitor.[1][2][3] It has demonstrated potent anti-tumor activity
in preclinical models of BRAF-mutant cancers, including those with V600 and non-V600
mutations.[2][4] Claturafenib works by inhibiting the BRAF protein, a key component of the
MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3] This
document provides detailed application notes and protocols for conducting in vivo studies with
Claturafenib, including information on its mechanism of action, formulation, and administration
in animal models.

Mechanism of Action

Claturafenib is an orthosteric inhibitor that targets both monomeric (Class 1) and dimeric
(Class Il and IIl) forms of mutant BRAF.[3][5] It effectively suppresses the downstream
phosphorylation of ERK (pERK) in cells harboring a wide range of BRAF mutations.[1][3] A key
feature of Claturafenib is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a
mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF
signaling, thus potentially mitigating paradoxical activation of the pathway.[3][6]

Signaling Pathway
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Caption: Claturafenib inhibits mutant BRAF in the MAPK/ERK pathway.
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Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Claturafenib.

Table 1: In Vitro Inhibition of pERK by Claturafenib[1][3][7]

Cell Line BRAF Mutation Class IC50 (nM)
HT29 Class | (V600E) 1.6
Various Class | 0.7-7
Various Class Il 10- 14
Various Class I 0.8-7.8
Various Indel 113-179
Acquired Resistance BRAF p61 splice variant 59
Acquired Resistance NRASQ61K 16

BRAF Wild-Type N/A >9,800

Table 2: In Vivo Efficacy of Claturafenib in Xenograft Models[1]

Animal Model Tumor Model Treatment Outcome

30 mg/kg, p.o., once

Female Foxnlnu mice  CTG-1441 PDX dail Tumor regression
aily
] 30 mg/kg, p.o., once ]
Female Foxnlnu mice  CTG-0362 PDX dail Tumor regression
aily
] 30 mg/kg, p.o., once ]
Female Foxnlnu mice  BxPC-3 Tumor regression

daily

Experimental Protocols
In Vivo Xenograft Study Workflow
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Caption: General workflow for a Claturafenib in vivo xenograft study.
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Formulation of Claturafenib for Oral Administration

Claturafenib is poorly soluble in water, requiring a specific vehicle for in vivo administration.
Below are several reported formulations. It is recommended to test the solubility and stability of
the chosen formulation prior to the study.

Formulation 1 (PEG300/Tween-80/Saline)[1][4]

e Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
e Solubility: = 2.5 mg/mL[1]

e Preparation Protocol:

o Dissolve the required amount of Claturafenib in DMSO to create a stock solution (e.g., 25

mg/mL).

o In a separate tube, add the required volume of the DMSO stock solution to PEG300 and
mix thoroughly.

o Add Tween-80 to the mixture and mix until clear.
o Add saline to reach the final volume and mix thoroughly.

o The solution should be prepared fresh daily. If precipitation occurs, gentle heating and/or
sonication can be used to aid dissolution.[1]

Formulation 2 (SBE-B-CD)[1]
e Components: 10% DMSO, 90% (20% SBE-(3-CD in Saline)
e Solubility: = 2.5 mg/mL[1]
e Preparation Protocol:
o Prepare a 20% SBE-[3-CD solution in saline.

o Dissolve Claturafenib in DMSO.
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o Add the DMSO stock solution to the SBE--CD solution and mix.
Formulation 3 (Corn Qil)[1][2]

e Components: 10% DMSO, 90% Corn Oil

e Solubility: = 2.5 mg/mL][1]

e Preparation Protocol:

o Dissolve Claturafenib in DMSO.

o Add the DMSO stock solution to the corn oil and mix thoroughly.

Animal Dosing and Monitoring Protocol

This protocol is a general guideline and should be adapted based on the specific experimental
design and institutional animal care and use committee (IACUC) regulations.

Animal Model: Female athymic nude mice (Foxnlnu) are a suitable model for xenograft
studies.[1]

Tumor Implantation: Subcutaneously implant tumor cells or patient-derived xenograft (PDX)
fragments into the flank of the mice.

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mms3) before
starting treatment.

Randomization: Randomize animals into treatment and vehicle control groups.
Dosing:
o Dose: A dose of 30 mg/kg has been shown to be effective.[1]

o Administration: Administer Claturafenib or vehicle control orally (p.o.) once daily using a
gavage needle.

o Volume: The dosing volume should be calculated based on the animal's body weight (e.g.,
10 mL/Kkg).
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e Monitoring:

o Measure tumor volume using calipers at least twice a week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

o Record the body weight of each animal at least twice a week to monitor for toxicity.
o Observe the animals daily for any clinical signs of distress or toxicity.

o Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size, or based on other predefined criteria (e.g., tumor ulceration, significant
body weight loss).

» Tissue Collection: At the end of the study, collect tumors and other relevant tissues for
pharmacodynamic (e.g., pERK levels) and pharmacokinetic analysis.

Concluding Remarks

Claturafenib is a promising pan-mutant BRAF inhibitor with significant preclinical anti-tumor
activity. The protocols and data presented here provide a foundation for designing and
conducting in vivo studies to further evaluate its efficacy and mechanism of action. Adherence
to appropriate animal welfare guidelines and rigorous experimental design are crucial for
obtaining reliable and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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